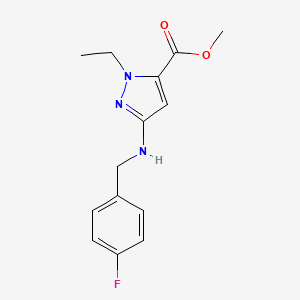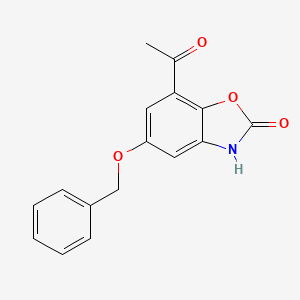
7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone
概要
説明
7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone is a complex organic compound with a unique structure that includes an acetyl group, a benzyloxy group, and a benzoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via an etherification reaction, where the hydroxyl group of the benzoxazole is reacted with benzyl bromide in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the benzoxazole derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce the acetyl group to an alcohol.
Substitution: The benzyloxy group can be substituted with other groups using nucleophilic substitution reactions, often facilitated by bases or catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl bromide in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoxazole derivatives.
科学的研究の応用
7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
Uniqueness
7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone is unique due to its specific combination of functional groups and the benzoxazole ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
861841-89-6 |
|---|---|
分子式 |
C16H13NO4 |
分子量 |
283.28 g/mol |
IUPAC名 |
7-acetyl-5-phenylmethoxy-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H13NO4/c1-10(18)13-7-12(8-14-15(13)21-16(19)17-14)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,19) |
InChIキー |
SDXZTTNODGPWNQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)O2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
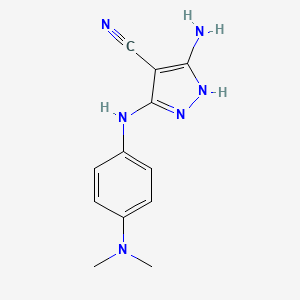

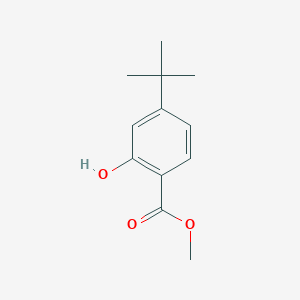
![Benzeneacetamide,4-[(6,7-dimethoxy-4-quinazolinyl)oxy]-n-[5-(dimethylamino)-2-pyridinyl]-2-methoxy-](/img/structure/B8453763.png)
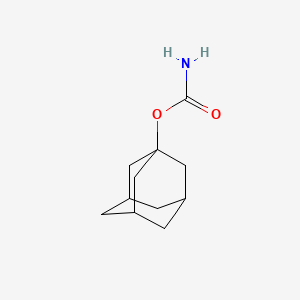
![N-(3,4-Dichlorophenyl)-N'-[5-(hexane-1-sulfonyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B8453780.png)
![5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-amine](/img/structure/B8453781.png)
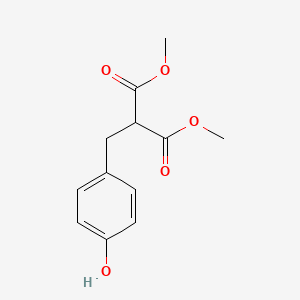
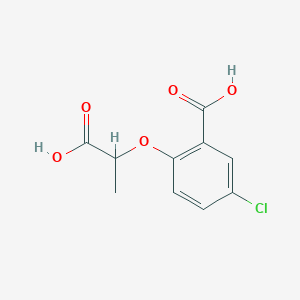
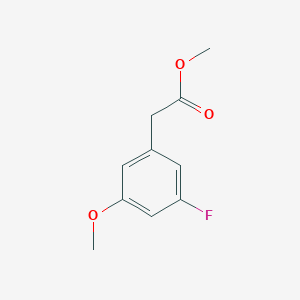
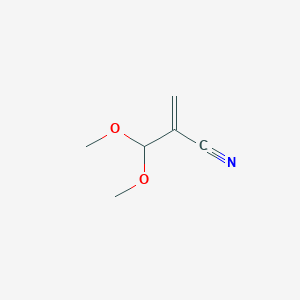

![Acetamide, 2,2,2-trifluoro-N-[(4-hydroxyphenyl)methyl]-](/img/structure/B8453848.png)
